Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

CNS pharmacology pyridine regioisomerism benzodioxan SAR

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine (CAS 1494421-86-1) is a synthetic small-molecule organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol. It belongs to the class of 2-substituted-2,3-dihydro-1,4-benzodioxin (benzodioxane) derivatives, a privileged scaffold in medicinal chemistry that has yielded therapeutic agents targeting the central nervous system, cardiovascular system, and inflammatory pathways.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 1494421-86-1
Cat. No. B1454664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine
CAS1494421-86-1
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=N3)N
InChIInChI=1S/C15H16N2O2/c16-12(9-11-5-3-4-8-17-11)15-10-18-13-6-1-2-7-14(13)19-15/h1-8,12,15H,9-10,16H2
InChIKeyXECVDHNODJITAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine (CAS 1494421-86-1): Structural Identity and Class Definition for Procurement Decisions


1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine (CAS 1494421-86-1) is a synthetic small-molecule organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol [1]. It belongs to the class of 2-substituted-2,3-dihydro-1,4-benzodioxin (benzodioxane) derivatives, a privileged scaffold in medicinal chemistry that has yielded therapeutic agents targeting the central nervous system, cardiovascular system, and inflammatory pathways [2]. The compound features a primary amine tethered via an ethylene linker to a pyridin-2-yl ring, with the benzodioxin moiety attached at the 2-position of the non-aromatic dioxane ring. It possesses two undefined stereocenters (at the benzodioxin C-2 and the amine-bearing carbon), meaning the commercial product is typically a mixture of up to four stereoisomers unless otherwise specified [1]. The compound is supplied as an oil, with a commercial purity benchmark of ≥95% .

Why 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine Cannot Be Interchanged with Closest Analogs: The Regioisomeric and Stereochemical Rationale


In-class substitution of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine with structurally similar benzodioxane derivatives is not scientifically justifiable without experimental validation, for two primary reasons. First, the regioisomeric position of the pyridine nitrogen (2-pyridyl vs. 4-pyridyl) has been demonstrated to produce opposing pharmacological outcomes in benzodioxane derivatives: 4-pyridyl-substituted benzodioxans act as central stimulants, while the corresponding 2-pyridyl and 3-pyridyl analogs exhibit markedly reduced stimulant activity or even depressant effects [1]. Second, the compound contains two undefined stereocenters, generating up to four possible stereoisomers; racemic or diastereomeric mixtures cannot be assumed equipotent across biological assays, as has been demonstrated for related 2-substituted-1,4-benzodioxans where individual enantiomers show divergent receptor binding profiles [2]. The evidence below quantifies these differentiation axes where available.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine Against Key Comparators


Pyridine Regioisomer Pharmacological Differentiation: 2-Pyridyl vs. 4-Pyridyl Benzodioxans Exhibit Opposing CNS Activity Profiles

In the seminal structure-activity study by Yen, Sigg, and Warner (1963), N-(4-pyridyl)-substituted benzodioxan carboxamides were characterized as central nervous system stimulants, while the corresponding N-(2-pyridyl) and N-(3-pyridyl) analogs displayed 'less stimulant or depressant effects' [1]. The most potent 4-pyridyl derivative, N-(4-pyridyl)-1,4-benzodioxan-2-carboxamide (GPA 732), was quantified as a convulsant 6 to 11 times more potent than pentylenetetrazol [1]. Although the present compound is a 2-pyridyl-ethanamine rather than a carboxamide, the regioisomeric principle—that moving the pyridine nitrogen from the 4- to the 2-position fundamentally alters the pharmacological direction—is well-established for the benzodioxan scaffold [2]. This means that a researcher expecting the CNS stimulant profile of the 4-pyridyl isomer (CAS 1487367-55-4, described as BPAP) would obtain a compound with a predicted divergent pharmacological trajectory if substituting with the 2-pyridyl isomer.

CNS pharmacology pyridine regioisomerism benzodioxan SAR

Computed Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area vs. the 4-Pyridyl Regioisomer

The target compound (2-pyridyl isomer) and its 4-pyridyl regioisomer (CAS 1487367-55-4) share identical molecular formula (C15H16N2O2) and molecular weight (256.30 g/mol) but may exhibit different computed physicochemical properties relevant to permeability, solubility, and target engagement. PubChem computed data for the target compound yield: XLogP3 = 1.8, topological polar surface area (TPSA) = 57.4 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 3 [1]. These values place the compound within favorable drug-like chemical space (TPSA < 140 Ų; XLogP3 1–3), consistent with oral bioavailability guidelines [2]. While direct head-to-head computed data for the 4-pyridyl isomer are not available from the same authoritative source, the differing position of the pyridine nitrogen is expected to alter hydrogen bond acceptor geometry, potentially affecting molecular recognition by biological targets. Researchers should request experimentally determined logP/logD and solubility data from the supplier for direct regioisomeric comparison.

physicochemical properties drug-likeness ADME prediction

Benzodioxin Attachment Positional Isomerism: 2-yl vs. 6-yl Substitution Alters Molecular Topology and Synthetic Accessibility

The target compound features the ethanamine-pyridine moiety attached at the 2-position of the non-aromatic dioxane ring. A closely related positional isomer, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)ethan-1-amine, places the same ethanamine-pyridine substituent at the 6-position of the aromatic benzodioxin ring . This positional variation creates fundamentally different molecular topologies: the 2-substituted isomer has a chiral non-aromatic attachment point (contributing to stereochemical complexity), whereas the 6-substituted isomer attaches to the planar aromatic ring (achiral attachment). The 2-substituted scaffold is synthetically derived from catechol cyclization with epoxide or dihalide intermediates followed by amine introduction, while the 6-substituted isomer typically requires electrophilic aromatic substitution or cross-coupling strategies on pre-formed benzodioxane [1]. These divergent synthetic routes affect both the commercial availability and the cost profile of each isomer.

positional isomerism synthetic accessibility benzodioxin chemistry

Stereochemical Complexity: Two Undefined Stereocenters Create a Mixture of Up to Four Stereoisomers vs. Simpler Achiral Analogs

The target compound possesses two undefined stereocenters: one at the C-2 position of the benzodioxin ring and one at the carbon bearing the primary amine [1]. This generates a theoretical maximum of four stereoisomers (two pairs of enantiomers). In contrast, the 6-yl positional isomer and the pyridin-4-yl regioisomer (CAS 1487367-55-4) have only one stereocenter (the amine-bearing carbon), yielding a maximum of two enantiomers. For pharmacological applications where stereochemistry influences target engagement, the 2-pyridyl compound requires chiral chromatographic separation or asymmetric synthesis to isolate individual stereoisomers—an additional cost and complexity factor not present with single-stereocenter comparators. The benzodioxan literature contains well-documented examples where individual enantiomers of 2-substituted derivatives show >10-fold differences in receptor binding affinity [2].

stereochemistry chiral separation enantiomeric purity

Commercial Purity and Supply Availability: 2-Pyridyl Isomer Maintains Active Multi-Vendor Sourcing vs. Intermittent Availability of the 4-Pyridyl Analog

The target compound is currently stocked by multiple independent vendors including Leyan (Product 2020536, 95% purity), Biosynth (Code UJC42186), American Elements, CymitQuimica (Ref. 3D-UJC42186), and CheMenu (Catalog CM407674, 95%+ purity) . The CymitQuimica pricing benchmark for the target compound is €729 for 50 mg and €1,995 for 500 mg . In contrast, the 4-pyridyl regioisomer (CAS 1487367-55-4) is listed as 'Discontinued' at the 5 mg scale by CymitQuimica, suggesting potential supply fragility for that isomer . This multi-vendor availability of the 2-pyridyl isomer reduces single-supplier dependency risk for procurement planning, which is a relevant consideration for programs requiring sustained access to the same compound batch.

commercial availability purity benchmarking supply chain

Benzodioxane Scaffold Privileged Status: Class-Level Evidence for Diverse Biological Target Engagement vs. Monocyclic or Acyclic Analogs

The 1,4-benzodioxane scaffold is recognized as a 'privileged structure' in medicinal chemistry, meaning it can productively engage multiple unrelated biological targets [1]. A comprehensive 2020 review by Bolchi et al. documented that 1,4-benzodioxane derivatives have been successfully developed as α1-adrenergic antagonists, 5-HT1A receptor agonists/antagonists, D2 antagonists, α4β2 nicotinic acetylcholine receptor partial agonists, antitumor agents, and antibacterial agents [1]. The specific combination of the 2,3-dihydro-1,4-benzodioxin core with a pyridine-containing substituent is noted to yield derivatives of biological interest in CNS and cardiovascular therapeutic areas [2]. This multi-target engagement potential differentiates the benzodioxane scaffold from simpler monocyclic or acyclic amine building blocks (e.g., phenethylamines, benzylamines) that typically exhibit narrower target selectivity profiles. Quantitatively, the benzodioxane benchmark compound WB-4101 demonstrates sub-nanomolar affinity for the α1A-adrenergic receptor (Ki = 0.6 nM) [3], illustrating the potency achievable with this scaffold class.

privileged scaffold medicinal chemistry benzodioxane SAR

High-Value Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine Based on Differentiated Evidence


CNS Receptor Selectivity Profiling Across Pyridine Regioisomers

The established pharmacological divergence between 2-pyridyl and 4-pyridyl benzodioxan derivatives [1] makes this compound valuable for systematic receptor profiling studies. A panel comparing the 2-pyridyl isomer (CAS 1494421-86-1) against the 4-pyridyl isomer (CAS 1487367-55-4) across a suite of CNS targets (adrenergic, serotonergic, dopaminergic, and nicotinic receptors) would quantify the regioisomeric selectivity fingerprint. The benzodioxane scaffold's documented engagement with multiple receptor classes [2] supports the likelihood of identifying differential binding profiles. Such data would directly inform structure-activity relationship (SAR) campaigns aimed at optimizing CNS polypharmacology.

Chiral Chromatographic Method Development and Stereochemical SAR

The presence of two undefined stereocenters producing up to four stereoisomers [3] creates a well-defined application in chiral analytical method development. Procurement of the compound as the stereoisomeric mixture, followed by chiral HPLC or SFC separation to isolate individual stereoisomers, enables subsequent testing of each stereoisomer for differential biological activity. The benzodioxane literature contains precedent for >10-fold potency differences between enantiomers of 2-substituted derivatives [2], supporting the scientific value of this stereochemical investigation.

Scaffold-Hopping Medicinal Chemistry Starting Point for CNS and Cardiovascular Programs

The bioisosteric replacement of benzene by pyridine in 2-substituted-2,3-dihydro-1,4-benzodioxins has been highlighted as a productive strategy yielding derivatives active in CNS and cardiovascular disease models [4]. This compound, with its combination of the benzodioxane privileged scaffold and the 2-pyridyl substituent, serves as a versatile starting material for library synthesis through amine functionalization (acylation, reductive amination, sulfonylation). Its computed drug-like physicochemical profile (XLogP3 = 1.8, TPSA = 57.4 Ų) [3] supports its suitability as a fragment or scaffold for hit-to-lead optimization.

Procurement Risk Mitigation Through Multi-Vendor Sourcing Strategy

With at least five active commercial vendors supplying the 2-pyridyl isomer , compared to the observed supply fragility of the 4-pyridyl analog (discontinued at one vendor) , this compound is the lower-risk choice for programs requiring sustained, multi-batch access to a pyridyl-benzodioxan-ethanamine scaffold. Procurement teams can implement competitive bidding across Leyan, Biosynth, American Elements, CymitQuimica, and CheMenu to optimize cost and lead time, with a documented commercial purity benchmark of 95% .

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.